2,6-Difluoropyridin-4-ol 2,6-Difluoropyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 197717-50-3
VCID: VC0188207
InChI: InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
SMILES: C1=C(NC(=CC1=O)F)F
Molecular Formula: C5H3F2NO
Molecular Weight: 131.082

2,6-Difluoropyridin-4-ol

CAS No.: 197717-50-3

Cat. No.: VC0188207

Molecular Formula: C5H3F2NO

Molecular Weight: 131.082

* For research use only. Not for human or veterinary use.

2,6-Difluoropyridin-4-ol - 197717-50-3

Specification

CAS No. 197717-50-3
Molecular Formula C5H3F2NO
Molecular Weight 131.082
IUPAC Name 2,6-difluoro-1H-pyridin-4-one
Standard InChI InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Standard InChI Key QKUUERXIALDNSY-UHFFFAOYSA-N
SMILES C1=C(NC(=CC1=O)F)F

Introduction

Chemical Structure and Properties

2,6-Difluoropyridin-4-ol is characterized by its unique molecular structure that combines fluorine substitution with a hydroxyl group on a pyridine ring. The compound has a molecular formula of C5H3F2NO with a molecular weight of 131.082 g/mol. The presence of two fluorine atoms at the 2 and 6 positions creates a symmetrical structure that contributes to its distinctive chemical behavior and reactivity patterns.

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that make it valuable for various applications. Although complete physical property data is limited in the available literature, we can establish key characteristics based on its structure and related compounds.

PropertyValueSource
CAS Number197717-50-3
Molecular FormulaC5H3F2NO
Molecular Weight131.082 g/mol
AppearanceTypically a crystalline solidInferred from similar compounds
SolubilityLikely soluble in organic solventsInferred from similar fluorinated compounds

The presence of fluorine atoms significantly affects the electron distribution within the molecule, which influences its reactivity compared to non-fluorinated pyridines. The hydroxyl group at position 4 provides opportunities for hydrogen bonding and further derivatization, making this compound versatile for chemical synthesis applications.

Synthesis Methods

Several synthetic approaches can be employed to produce 2,6-Difluoropyridin-4-ol, with the most common methods involving the modification of fluorinated pyridine precursors.

Lithiation-Hydroxylation Route

One common synthesis method involves the ortholithiation of 2,6-difluoropyridine followed by hydroxylation. This process typically utilizes lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by treatment with a hydroxylating agent. The reaction proceeds through the formation of a lithiated intermediate at position 4, which can then be converted to the hydroxyl group.

Industrial Production

The industrial production of 2,6-Difluoropyridin-4-ol typically employs large-scale fluorination processes to ensure efficient and economical synthesis.

Fluorination Processes

Industrial-scale production often utilizes fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures, typically in the range of 450-500°C. These conditions facilitate the incorporation of fluorine atoms at the desired positions on the pyridine ring. The high-temperature processes are designed to ensure optimal yields while maintaining product purity.

Applications in Research and Industry

2,6-Difluoropyridin-4-ol finds applications across various scientific disciplines, particularly in medicinal chemistry and related fields.

Medicinal Chemistry Applications

The compound serves as an important building block in drug discovery and development processes. Its unique structure, with fluorine atoms that can enhance metabolic stability and bioavailability, makes it valuable for the synthesis of potential therapeutic agents. Fluorinated pyridines have been widely explored in pharmaceutical research due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding selectivity.

Comparison with Similar Compounds

To better understand the unique properties of 2,6-Difluoropyridin-4-ol, it is valuable to compare it with related pyridine derivatives.

Structural Comparisons

The following table compares key structural features of 2,6-Difluoropyridin-4-ol with related compounds:

CompoundStructure FeaturesMolecular Weight (g/mol)Key Differences
2,6-Difluoropyridin-4-olF at positions 2,6; OH at position 4131.08Reference compound
2,6-DifluoropyridineF at positions 2,6; no OH group115.08Lacks hydroxyl group at position 4
2,3-Difluoropyridin-4-olF at positions 2,3; OH at position 4131.08Different fluorine positioning (2,3 vs 2,6)
2,6-Difluoropyridin-3,5-d2-4-olF at positions 2,6; OH at position 4; deuterium at 3,5133.09Contains deuterium atoms at positions 3 and 5

These structural differences significantly impact the reactivity, physical properties, and potential applications of each compound.

Reactivity Differences

The presence of both fluorine atoms and a hydroxyl group in 2,6-Difluoropyridin-4-ol creates unique reactivity patterns compared to its analogs:

  • The hydroxyl group provides a site for nucleophilic substitution, esterification, or other transformations

  • The fluorine atoms at positions 2 and 6 create electron-deficient centers that can influence the reactivity of the pyridine ring

  • The symmetrical arrangement of substituents affects the electronic distribution and potential reaction sites

Compared to 2,6-difluoropyridine (which has a boiling point of 124.5°C at 743 mmHg and density of 1.268 g/mL at 25°C ), 2,6-Difluoropyridin-4-ol likely has different physical properties due to the presence of the hydroxyl group, which typically increases polarity and hydrogen bonding capabilities.

Research Findings and Future Directions

Although specific research findings exclusively on 2,6-Difluoropyridin-4-ol are somewhat limited in the available literature, the compound represents an area of ongoing interest in medicinal chemistry and related fields.

Current Research Interests

The compound garners significant interest due to its potential applications in pharmaceutical development. Current research likely focuses on:

  • Exploring its use as a building block for more complex bioactive molecules

  • Understanding structure-activity relationships in fluorinated pyridine derivatives

  • Developing more efficient and environmentally friendly synthesis methods

Future Research Directions

Future studies involving 2,6-Difluoropyridin-4-ol could productively focus on:

  • Elucidating its molecular mechanisms of action in biological systems

  • Expanding its application as a synthetic intermediate for novel compounds

  • Developing new methodologies for its functionalization

  • Exploring its potential role in materials science or catalysis

As with many fluorinated heterocycles, the full potential of 2,6-Difluoropyridin-4-ol has yet to be completely explored, suggesting opportunities for further investigation in multiple scientific disciplines.

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